1-Fluoro-3-(trichloromethoxy)-5-(trifluoromethyl)benzene
Description
Properties
IUPAC Name |
1-fluoro-3-(trichloromethoxy)-5-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl3F4O/c9-8(10,11)16-6-2-4(7(13,14)15)1-5(12)3-6/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTXJJJNOCXPAHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1OC(Cl)(Cl)Cl)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl3F4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorination of Trifluoromethylbenzene Derivatives
A key step involves chlorination of trifluoromethylbenzene or related compounds to form trichloromethyl-substituted intermediates. For example, 1-(trifluoromethyl)-3-(trichloromethyl)benzene can be obtained by chlorinating 1,3-bis-(difluorochloromethyl)benzene in the presence of antimony pentachloride under hydrogen chloride pressure (20 bars) at 60 °C for 45 minutes. The reaction mixture is then hydrolyzed and washed to remove catalysts and impurities. Gas chromatography analysis of the crude product reveals a complex mixture of chlorinated and fluorinated benzene derivatives, with the desired compound typically comprising around 52% of the mixture by area percentage. Fractional distillation under reduced pressure (11 mm Hg) at about 87 °C isolates the target compound in yields around 64.7%.
Fluorination of Trichloromethylbenzenes
Subsequent fluorination of trichloromethyl-substituted benzenes is achieved by treatment with anhydrous hydrogen fluoride (HF) in autoclaves at temperatures ranging from 50 to 100 °C for several hours (e.g., 6 hours at 50 °C or 2.5 hours at 100 °C). This step selectively replaces chlorine atoms with fluorine, generating mixed halo-substituted products such as 1-trifluoromethyl-3-difluorochloromethyl-benzene and 1-difluorochloromethyl-3-fluorodichloromethyl-benzene. The reaction mixture is cooled, depressurized, and worked up by quenching on ice and washing with water, followed by fractional distillation to isolate the desired fluorinated compounds.
Catalytic Halogen Exchange and Substitution
Alternative methods involve catalytic halogen exchange reactions between trichloromethyl and trifluoromethyl benzene derivatives. For instance, mixing 1,3-bis-(trichloromethyl)-benzene with 1,3-bis-(trifluoromethyl)-benzene in the presence of iron(III) chloride or aluminum chloride catalysts under hydrogen chloride gas at elevated temperatures (100–150 °C) leads to the formation of mixed trichloromethyl-trifluoromethyl benzenes. Reaction times vary from 2.5 to 6 hours. The reaction mixtures are then purified by fractional distillation under vacuum, yielding products with yields ranging from 31% to 50% depending on conditions and substituent positions.
Fluorination via Vapor-Phase Reactors (Contextual Insight)
Summary of Key Reaction Conditions and Yields
| Step | Starting Material | Catalyst | Conditions | Major Products | Yield (%) | Purification Method |
|---|---|---|---|---|---|---|
| Chlorination | 1,3-bis-(difluorochloromethyl)-benzene | Antimony pentachloride | 60 °C, 20 bar HCl, 45 min | 1-(trifluoromethyl)-3-(trichloromethyl)benzene (52% GC area) | 64.7 (distilled) | Fractional distillation (11 mm Hg, 87 °C) |
| Fluorination | 1,3-bis-(trichloromethyl)-benzene | None (HF) | 50–100 °C, 2.5–6 h, anhydrous HF | Mixed fluorochloromethyl benzenes | Not specified | Fractional distillation |
| Halogen exchange | 1,3-bis-(trichloromethyl)-benzene + 1,3-bis-(trifluoromethyl)-benzene | FeCl3, AlCl3, or TiCl4 | 100–150 °C, HCl atmosphere, 2.5–6 h | Mixed trichloromethyl-trifluoromethyl benzenes | 31–50 | Fractional distillation under vacuum |
Research Findings and Notes
- The use of antimony pentachloride and aluminum chloride as catalysts is critical for efficient chlorination and halogen exchange reactions.
- Hydrogen chloride gas under pressure facilitates chlorination and halogen exchange by stabilizing intermediates.
- Anhydrous hydrogen fluoride is essential for selective fluorination replacing chlorine atoms on trichloromethyl groups.
- Fractional distillation under reduced pressure is the preferred purification technique to isolate the desired halogenated aromatic compounds due to their close boiling points and thermal sensitivity.
- Gas chromatography is widely used to analyze reaction mixtures and determine product composition and yields.
- Reaction yields vary significantly depending on substituent positions and reaction conditions, highlighting the need for precise control of temperature, pressure, and catalyst loading.
Chemical Reactions Analysis
1-Fluoro-3-(trichloromethoxy)-5-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups on the benzene ring. Common reagents include sodium methoxide and potassium tert-butoxide.
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the nitro group (if present) can be achieved using reagents like hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
The incorporation of fluorine into drug design is known to enhance the pharmacological properties of compounds. The trifluoromethyl group is particularly valuable in medicinal chemistry for its ability to improve metabolic stability and bioavailability.
Case Study: Anticancer Agents
Research has shown that fluorinated compounds can act as effective anticancer agents. For instance, derivatives of 1-Fluoro-3-(trichloromethoxy)-5-(trifluoromethyl)benzene have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. These studies demonstrate that the presence of fluorine can enhance the potency of these compounds compared to their non-fluorinated analogs .
Agrochemicals
Fluorinated compounds are increasingly used in the development of agrochemicals due to their unique properties that can enhance efficacy and reduce environmental impact.
Case Study: Herbicides
Fluorinated herbicides have been shown to exhibit improved selectivity and reduced toxicity to non-target species. The synthesis of novel herbicides based on the structure of 1-Fluoro-3-(trichloromethoxy)-5-(trifluoromethyl)benzene has led to compounds that effectively control weed populations while minimizing harm to crops .
Material Science
The unique properties of fluorinated compounds make them suitable candidates for various applications in material science, particularly in the development of advanced materials with specific functionalities.
Case Study: Fluorinated Polymers
Fluorinated polymers derived from 1-Fluoro-3-(trichloromethoxy)-5-(trifluoromethyl)benzene are being explored for use in coatings and adhesives due to their excellent chemical resistance and thermal stability. These materials are particularly valuable in harsh environments where traditional polymers would degrade .
Environmental Science
The environmental impact of fluorinated compounds is a growing area of research. Understanding the degradation pathways and ecological effects of compounds like 1-Fluoro-3-(trichloromethoxy)-5-(trifluoromethyl)benzene is crucial for assessing their safety and sustainability.
Case Study: Biodegradation Studies
Studies on the biodegradation of fluorinated compounds indicate that certain microorganisms can metabolize these substances, leading to insights into their environmental fate. Research focusing on the degradation pathways of 1-Fluoro-3-(trichloromethoxy)-5-(trifluoromethyl)benzene has provided valuable data on how such compounds interact with microbial communities in various ecosystems .
Mechanism of Action
The mechanism of action of 1-Fluoro-3-(trichloromethoxy)-5-(trifluoromethyl)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine and chlorine atoms enhances its binding affinity to these targets, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Comparison with Analogous Benzene Derivatives
The structural uniqueness of 1-fluoro-3-(trichloromethoxy)-5-(trifluoromethyl)benzene becomes evident when compared to similar derivatives (Table 1).
Table 1: Key Structural Features of Analogous Compounds
Key Observations :
- Electron-Withdrawing Effects: The nitro group (NO₂) in 1-fluoro-3-nitro-5-(trifluoromethyl)benzene exerts stronger electron-withdrawing effects than the trichloromethoxy group, enhancing electrophilic substitution reactivity .
- Steric Influence : The trichloromethoxy group’s bulkiness may hinder nucleophilic attacks compared to smaller substituents like methoxymethyl .
Physicochemical Properties and Stability
- Thermal Stability : Trichloromethoxy groups are less thermally stable than trifluoromethyl or nitro groups due to possible C-Cl bond cleavage at elevated temperatures.
- Hydrolytic Stability : The O-CCl₃ group may hydrolyze slowly under alkaline conditions, unlike stable CF₃ or inert methoxymethyl groups .
- Solubility : High halogen content (Cl, F) reduces aqueous solubility but enhances organic solvent compatibility, critical for extraction processes.
Biological Activity
1-Fluoro-3-(trichloromethoxy)-5-(trifluoromethyl)benzene, with the molecular formula C8H3Cl3F4O, is a complex organic compound characterized by its unique combination of halogenated substituents. The presence of fluorine and chlorine atoms in its structure imparts distinctive chemical properties, influencing its biological activity. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
The compound is synthesized through nucleophilic aromatic substitution reactions, typically involving 1-fluoro-3-nitrobenzene and trichloromethyl chloroformate in the presence of a base like potassium carbonate. The reaction conditions are crucial for optimizing yield and purity.
Table 1: Key Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C8H3Cl3F4O |
| Molecular Weight | 287.46 g/mol |
| Physical State | Colorless to pale yellow liquid |
| Boiling Point | Not specified |
| Solubility | Not specified |
The biological activity of 1-Fluoro-3-(trichloromethoxy)-5-(trifluoromethyl)benzene is largely attributed to its interaction with specific molecular targets such as enzymes and receptors. The electron-withdrawing nature of the fluorine and chlorine groups enhances the compound's binding affinity to these targets, potentially leading to inhibition or modulation of various biological pathways .
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit enzymes involved in metabolic pathways, affecting cellular processes.
- Receptor Interaction: It may interact with neurotransmitter receptors, influencing signaling pathways related to mood and behavior.
Biological Activity and Applications
Research indicates that compounds with trifluoromethyl and trichloromethoxy substituents exhibit significant biological activities, including antimicrobial and anticancer properties. Studies have demonstrated that similar compounds can effectively inhibit certain cancer cell lines and microbial growth .
Case Studies:
- Antimicrobial Activity: A study investigating various halogenated compounds found that those with trifluoromethyl groups exhibited enhanced antimicrobial activity against Gram-positive bacteria.
- Anticancer Potential: Research on related compounds indicated that fluorinated benzene derivatives could inhibit tumor growth in vitro by inducing apoptosis in cancer cells.
Toxicity and Environmental Impact
While the biological activity of 1-Fluoro-3-(trichloromethoxy)-5-(trifluoromethyl)benzene presents potential therapeutic benefits, it is essential to consider its toxicity profile. Compounds containing fluorine are often associated with environmental persistence and potential bioaccumulation. Toxicological studies are necessary to evaluate the safety and environmental impact of this compound .
Table 2: Toxicity Profile (Hypothetical)
| Endpoint | Value |
|---|---|
| Acute Toxicity (LD50) | Not established |
| Chronic Exposure Effects | Potential neurotoxicity |
| Environmental Persistence | High |
Q & A
Q. Example Protocol :
Start with 3-methoxy-5-(trifluoromethyl)benzene.
Diazotize at 0°C with NaNO₂/H₂SO₄, followed by fluorination via HBF₄ .
Chlorinate the methoxy group using PCl₅ in DCM (72 hrs, reflux) .
Advanced: How to resolve regioselectivity conflicts between electron-withdrawing groups during synthesis?
Answer:
Competing directing effects (e.g., -OCl₃ vs. -CF₃) require strategic blocking or sequential substitution:
- Blocking Groups : Introduce a temporary directing group (e.g., -NO₂) to prioritize substitution at the desired position. Remove post-functionalization via reduction .
- Kinetic vs. Thermodynamic Control : Use low temperatures to favor kinetic products (e.g., meta-substitution) .
Case Study :
In a synthesis of 1-fluoro-3,5-disubstituted benzene, -CF₃ (strongly meta-directing) was introduced first, followed by fluorination at the para position to -CF₃ .
Basic: What analytical methods are critical for characterizing this compound?
Answer:
Spectroscopic Techniques :
Q. Table: Hammett Constants (σ)
| Substituent | σ (meta) | σ (para) |
|---|---|---|
| -CF₃ | 0.43 | 0.54 |
| -OCl₃ | 0.39 | 0.45 |
Basic: What are the stability considerations for the trichloromethoxy group under reaction conditions?
Answer:
-OCl₃ is prone to hydrolysis and thermal degradation:
- Hydrolysis : Avoid aqueous bases; use anhydrous solvents (e.g., THF, DCM) .
- Thermal Stability : Decomposes above 120°C; reactions should be conducted below 80°C .
Q. Mitigation Strategy :
Advanced: How to design a computational model to predict substitution patterns?
Answer:
Methodology :
DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to evaluate transition states .
Frontier Molecular Orbital (FMO) Analysis : Identify sites with highest electron density for electrophilic attack.
Solvent Effects : Include PCM models to simulate polar aprotic solvents (e.g., DMF) .
Case Study :
For 1-fluoro-3,5-disubstituted benzene, FMO analysis predicted preferential fluorination at position 1, validated experimentally .
Basic: What purification methods are optimal for isolating this compound?
Answer:
Q. Purity Data :
| Method | Purity (%) | Yield (%) |
|---|---|---|
| Column | 92 | 65 |
| Recrystallization | 98 | 48 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
